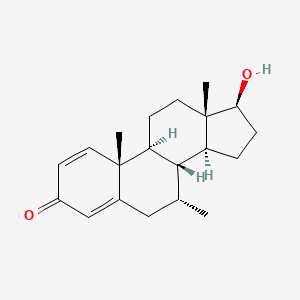

17-Hydroxy-7-methylandrosta-1,4-dien-3-one

Description

Overview of the Androstane (B1237026) Chemical Scaffold and its Significance in Endocrine Systems Research

The androstane scaffold, a tetracyclic hydrocarbon, represents the foundational structure for all androgenic steroids. taylorandfrancis.com This C19 steroid skeleton is pivotal in the development and function of the male reproductive system and other physiological processes. In endocrine systems research, androstane and its derivatives are indispensable tools for investigating the mechanisms of androgen receptor binding, signaling pathways, and the metabolic fate of steroids. taylorandfrancis.com The stereochemistry of the androstane nucleus, with its fused ring system, provides a rigid framework that allows for precise spatial orientation of functional groups, which in turn dictates biological activity.

The versatility of the androstane scaffold has made it a cornerstone in the design and synthesis of novel therapeutic agents. nih.gov Modifications to this basic structure have led to the development of compounds with a wide range of pharmacological applications, from hormone replacement therapies to potential anti-cancer drugs. The study of these modified androstanes continues to provide valuable insights into the intricate workings of the endocrine system.

Historical Development and Academic Research Trajectories of 17-Methylated Androstane Derivatives

The introduction of a methyl group at the C17α position of the androstane nucleus was a significant advancement in steroid chemistry. nih.gov This modification was found to dramatically increase the oral bioavailability of testosterone (B1683101) and its analogs by sterically hindering first-pass metabolism in the liver. nih.gov One of the earliest and most well-known examples of a 17α-methylated androstane is methyltestosterone, which was first synthesized in 1935. nih.gov

Academic research into 17-methylated androstane derivatives has largely focused on understanding the balance between anabolic (muscle-building) and androgenic (masculinizing) effects. The primary goal has been to create derivatives with a higher anabolic to androgenic ratio. This has led to the synthesis of a multitude of compounds with modifications to the A and B rings of the steroid nucleus, in addition to the C17α-methylation. These investigations have been instrumental in mapping the structure-activity relationships of anabolic-androgenic steroids.

Rationale for Dedicated Investigation into 17-Hydroxy-7-methylandrosta-1,4-dien-3-one's Fundamental Biology and Chemical Behavior

The specific focus on 17-Hydroxy-7-methylandrosta-1,4-dien-3-one stems from the unique structural feature of a methyl group at the C7 position. The introduction of a methyl group at various positions on the steroid nucleus is known to significantly alter biological activity. princeton.edu For instance, methylation at the C7α position has been shown to increase potency and prevent 5α-reduction in some steroids. wikipedia.org

A key study by Chiu and Wolff in 1979 investigated the effects of a 7-beta-methyl (7β-Me) substituent on androstane derivatives. Their research on 7-beta-methyl-5-alpha-dihydrotestosterone acetate (B1210297) revealed that the addition of the 7β-Me group significantly decreased myotrophic-androgenic activity. nih.gov The researchers hypothesized that this effect could be due to a direct interaction of the substituent with the androgen receptor surface. nih.gov This finding provides a strong rationale for investigating 17-Hydroxy-7-methylandrosta-1,4-dien-3-one, as the presence of the 7-methyl group is likely to modulate its biological profile compared to its non-7-methylated counterpart, Methandrostenolone. nih.gov

Table 1: Comparison of Related Androstane Derivatives

| Compound | Key Structural Features | Reported Biological Effects |

| Testosterone | Androst-4-en-3-one (B577213), 17β-ol | Primary androgenic and anabolic steroid. taylorandfrancis.com |

| Methyltestosterone | 17α-methylandrost-4-en-3-one, 17β-ol | Orally bioavailable; androgenic and anabolic. nih.gov |

| Methandrostenolone | 17α-methylandrosta-1,4-dien-3-one, 17β-ol | Potent anabolic agent. nih.gov |

| 7-beta-methyl-5-alpha-dihydrotestosterone acetate | 7β-methyl, 5α-reduced androstane | Decreased myotrophic-androgenic activity. nih.gov |

| 17-Hydroxy-7-methylandrosta-1,4-dien-3-one | 7-methyl, 17α-methyl, 1,4-diene | Biological activity not extensively documented. |

Scope and Objectives of Academic Inquiry into 17-Hydroxy-7-methylandrosta-1,4-dien-3-one: A Research Roadmap

Given the limited specific research on 17-Hydroxy-7-methylandrosta-1,4-dien-3-one, a clear academic research roadmap is necessary. The primary objectives of such an inquiry would be:

Chemical Synthesis and Characterization: Development and optimization of a stereoselective synthesis for both the 7α- and 7β-methyl isomers of the compound. Full characterization using modern spectroscopic techniques (NMR, Mass Spectrometry, IR) is essential. researchgate.net

In Vitro Biological Evaluation:

Receptor Binding Assays: Quantify the binding affinity of the 7-methylated isomers for the androgen receptor and compare it to non-7-methylated analogs.

Cell-Based Assays: Utilize reporter gene assays in appropriate cell lines to determine the functional activity (agonist or antagonist) at the androgen receptor.

Structure-Activity Relationship (SAR) Studies: Systematically compare the biological activity of the 7α- and 7β-methyl isomers with the parent compound to elucidate the impact of the C7-methyl group's position and orientation on activity.

Metabolic Stability Studies: Investigate the in vitro metabolism of the compound using liver microsomes to identify potential metabolites and assess its metabolic stability.

Table 2: Proposed Research Plan

| Research Phase | Key Activities | Expected Outcomes |

| Phase 1: Chemistry | Stereoselective synthesis of 7α- and 7β-isomers. | Pure, well-characterized compounds for biological testing. |

| Spectroscopic analysis (NMR, MS, IR). | Confirmation of chemical structure and stereochemistry. | |

| Phase 2: In Vitro Biology | Androgen receptor binding assays. | Quantitative binding affinity data (Ki values). |

| Cell-based functional assays. | Determination of agonist/antagonist activity and potency (EC50/IC50). | |

| Phase 3: SAR & Metabolism | Comparison of 7-methylated vs. non-methylated analogs. | Understanding of the role of the C7-methyl group in biological activity. |

| In vitro metabolism studies. | Identification of major metabolites and metabolic pathways. |

Propriétés

Numéro CAS |

31084-38-5 |

|---|---|

Formule moléculaire |

C20H28O2 |

Poids moléculaire |

300.4 g/mol |

Nom IUPAC |

17-hydroxy-7,10,13-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H28O2/c1-12-10-13-11-14(21)6-8-19(13,2)16-7-9-20(3)15(18(12)16)4-5-17(20)22/h6,8,11-12,15-18,22H,4-5,7,9-10H2,1-3H3 |

Clé InChI |

YQVYJAMTSLBOFT-UHFFFAOYSA-N |

SMILES |

CC1CC2=CC(=O)C=CC2(C3C1C4CCC(C4(CC3)C)O)C |

SMILES isomérique |

C[C@@H]1CC2=CC(=O)C=C[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C |

SMILES canonique |

CC1CC2=CC(=O)C=CC2(C3C1C4CCC(C4(CC3)C)O)C |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 17 Hydroxy 7 Methylandrosta 1,4 Dien 3 One

Retrosynthetic Analysis of the 17-Hydroxy-7-methylandrosta-1,4-dien-3-one Core Structure

A retrosynthetic analysis of the target molecule dissects it into simpler, more accessible precursors. The primary disconnections involve the strategic removal of key functional groups to trace back to a fundamental steroid scaffold.

Functional Group Interconversion (FGI): The 1,4-dien-3-one system in Ring A is a common feature in many synthetic steroids and can be introduced late-stage from a corresponding androst-4-en-3-one (B577213) precursor via chemical or microbiological dehydrogenation. The 17β-hydroxyl group can be derived from the reduction of a 17-ketone.

C-C Bond Disconnection: The most significant C-C bond disconnection is the removal of the methyl group at the C7 position. This transformation points to a key intermediate, an androsta-4,6-dien-3-one, which can undergo a 1,6-conjugate addition of a methyl group.

Core Scaffold: Further deconstruction of the androstane (B1237026) skeleton itself is the domain of total synthesis, often involving annulation strategies to build the B, C, and D rings onto an A-ring precursor or assembling the C/D ring system first. nih.gov

This analysis suggests a plausible forward synthesis starting from a common steroid intermediate, such as androst-4-ene-3,17-dione (AD), and sequentially introducing the required modifications.

Classical and Modern Strategies for Total Synthesis of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one

While most steroids are produced via semi-synthesis from natural precursors like phytosterols (B1254722), total synthesis provides a route to unnatural analogues and a testament to the power of synthetic chemistry. rsc.orgbohrium.com The total synthesis of steroids presents significant challenges, including the assembly of the polycyclic system and the stereocontrolled installation of multiple chiral centers. nih.gov

Classical Strategies: Early total syntheses were often lengthy and linear, establishing the complex tetracyclic core through a series of cyclization reactions. These routes, while groundbreaking, were often inefficient for large-scale production. researchgate.net

Modern Strategies: Recent advances in catalysis have revolutionized steroid synthesis. nih.gov Key modern approaches applicable to the synthesis of the 17-Hydroxy-7-methylandrosta-1,4-dien-3-one core include:

Annulative Cross-Couplings: The Micalizio group has developed strategies based on metallacycle-mediated annulative cross-couplings to construct the C/D ring system efficiently. nih.gov This could be followed by further cyclizations to complete the A/B rings.

Intramolecular Diels-Alder Reactions: This powerful strategy can be used to form the polycyclic skeleton in a highly stereoselective manner, constructing multiple rings in a single step. researchgate.net

Asymmetric Catalysis: Enantioselective dearomatization reactions, such as the palladium-catalyzed intramolecular Heck reaction, can be used to construct tricyclic cores bearing the all-carbon quaternary centers characteristic of the steroid nucleus. nih.gov

These modern methods offer more convergent and efficient pathways to the core androstane skeleton, which can then be further functionalized. rsc.org

Regio- and Stereoselective Functionalization of the Androstane Ring System in 17-Hydroxy-7-methylandrosta-1,4-dien-3-one Synthesis

The key functionalizations in a semi-synthetic approach to 17-Hydroxy-7-methylandrosta-1,4-dien-3-one are the introduction of the 7-methyl group and the creation of the 1,4-dien-3-one system.

Introduction of the 7-Methyl Group: The introduction of a methyl group at the C7 position is typically achieved via a 1,6-conjugate Michael addition.

Formation of a Dienone: A common starting material like testosterone (B1683101) or its acetate-protected form is first converted to the corresponding 6-dehydrotestosterone (B1222961) (androsta-4,6-dien-17β-ol-3-one) intermediate.

Michael Addition: This dienone undergoes a copper-catalyzed 1,6-Michael addition with a methylating agent, such as a methyl Grignard reagent (MeMgBr) or methylcuprate. This reaction typically yields a mixture of 7α- and 7β-isomers, with the 7α-isomer often being the major product due to steric hindrance directing the attack from the alpha face. nih.gov

Isomer Separation: The resulting 7α- and 7β-isomers must be carefully separated, usually by column chromatography. nih.gov

Formation of the 1,4-Dien-3-one System: The Δ¹-double bond is commonly introduced by dehydrogenation of the corresponding 4-en-3-one precursor.

Chemical Dehydrogenation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or selenium dioxide (SeO₂) are effective for this transformation, though they can be toxic and require harsh conditions.

Microbiological Dehydrogenation: A greener and more selective alternative is the use of microorganisms such as Arthrobacter globiformis or Bacillus sphaericus, which possess 3-ketosteroid-Δ¹-dehydrogenase enzymes. researchfloor.orgscispace.com

A potential synthetic sequence is outlined in the table below.

Table 1: Proposed Semi-Synthetic Route

| Step | Starting Material | Reagent/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Androst-4-ene-3,17-dione | Protection of C17 ketone (e.g., as ketal) | 17,17-Ethylenedioxyandrost-4-en-3-one |

| 2 | C17-protected intermediate | Dehydrogenation (e.g., DDQ) | 17,17-Ethylenedioxyandrost-4,6-dien-3-one |

| 3 | Dienone intermediate | 1,6-Michael Addition (e.g., MeMgBr, CuI) | 7α-Methyl-17,17-ethylenedioxyandrost-4-en-3-one |

| 4 | 7α-Methyl intermediate | Deprotection of C17 (e.g., acid hydrolysis) | 7α-Methylandrost-4-ene-3,17-dione |

| 5 | 7α-Methyl-AD | Dehydrogenation (e.g., DDQ or A. globiformis) | 7α-Methylandrosta-1,4-diene-3,17-dione |

Synthesis of Structural Analogues and Isomers of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one for Structure-Activity Relationship (SAR) Studies

The synthesis of structural analogues is crucial for understanding how different functional groups impact biological activity. For androstane derivatives, modifications at various positions of the steroid nucleus have been extensively studied to probe structure-activity relationships (SAR). rsc.org

Key modifications for SAR studies of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one would include:

C7-Stereochemistry: Synthesis of the 7β-methyl isomer, typically the minor product from the Michael addition, allows for a direct comparison of the stereochemical influence of this group. nih.gov

C17-Alkylation: The introduction of a 17α-methyl group (to produce a compound like metandienone, but with an additional C7-methyl group) is a common modification known to confer oral activity. wikipedia.orgyoutube.com This is typically achieved by reacting a 17-keto steroid with a methyl Grignard or methyllithium (B1224462) reagent.

A-Ring Modifications: Removal of the C1-C2 double bond would yield the corresponding 7-methyl-androst-4-en-3-one analogue, allowing for an assessment of the dienone system's importance.

Other Ring Modifications: Introduction of substituents at other positions, such as C2, C4, or C11, can be explored to further map the SAR. For instance, introduction of a methyl group at the C1 position can also confer some oral activity. wikipedia.org

Table 2: Potential Structural Analogues for SAR Studies

| Analogue Name | Key Structural Modification | Synthetic Approach |

|---|---|---|

| 17β-Hydroxy-7β-methylandrosta-1,4-dien-3-one | 7β-methyl isomer | Isolation from 1,6-Michael addition reaction mixture |

| 17β-Hydroxy-7α,17α-dimethylandrosta-1,4-dien-3-one | Additional 17α-methyl group | Grignard reaction on 7α-methylandrosta-1,4-diene-3,17-dione |

| 17β-Hydroxy-7α-methylandrost-4-en-3-one | Removal of C1-C2 double bond | Omission of the final dehydrogenation step |

Green Chemistry Approaches and Sustainable Synthesis of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one and its Precursors

The principles of green chemistry are increasingly being applied to steroid synthesis to reduce environmental impact. researchgate.netingentaconnect.com These principles can be applied to the synthesis of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one and its precursors. researchgate.net

Catalysis: The use of heterogeneous catalysts instead of stoichiometric reagents is a key green strategy. openresearchlibrary.org For instance, developing solid-supported catalysts for dehydrogenation could replace reagents like DDQ.

Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption for various steps, including the formation of intermediates. researchgate.net

Benign Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids where possible can significantly improve the environmental profile of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle. Annulative strategies and catalytic C-H functionalization are modern approaches that often exhibit higher atom economy than classical methods. rsc.org

Biocatalysis: As mentioned previously and discussed further below, using enzymes or whole-cell systems for specific transformations (e.g., dehydrogenation, ketone reduction) represents a powerful green chemistry approach, operating under mild, aqueous conditions. researchgate.netnih.gov A greener route for fluorodecarboxylation of other steroids has been developed using XeF₂, which is a non-ozone depleting reaction. americanpharmaceuticalreview.com

Biocatalytic and Microbiological Transformation in the Synthesis of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one and Related Metabolites

Biocatalysis offers a highly selective and environmentally friendly tool for steroid modification. researchgate.netresearchgate.net Microorganisms and their isolated enzymes can perform specific reactions on the steroid nucleus with high regio- and stereoselectivity that are often difficult to achieve through traditional chemistry. researchfloor.org

Key Biotransformations:

17-Ketone Reduction: The final step in the proposed synthesis, the reduction of 7α-methylandrosta-1,4-diene-3,17-dione (7α-methyl-ADD), can be achieved with high stereoselectivity using microorganisms that express 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. Fungi like Aspergillus brasiliensis are known to reduce the 17-ketone of ADD to form boldenone (B1667361) (17β-hydroxyandrost-1,4-dien-3-one). nih.gov It is plausible that a similar transformation would be effective on the 7-methylated substrate.

Dehydrogenation: As noted in section 2.3, microbial Δ¹-dehydrogenation is a well-established industrial process for creating the 1,4-dien-3-one system.

Hydroxylation: Microorganisms are exceptionally proficient at hydroxylating specific positions on the steroid skeleton. While not required for the primary synthesis, this could be used to generate hydroxylated metabolites for further study. For example, various fungi are known to introduce hydroxyl groups at the 11α, 12β, or 15α positions of ADD. scispace.comnih.gov

Chemoenzymatic Synthesis: A combined approach, where chemical synthesis is used to create a complex intermediate (like 7α-methyl-ADD) and an enzyme is used for a final, selective step (like the 17-ketone reduction), is a powerful strategy. bohrium.com An efficient one-step biocatalytic strategy has been developed for the direct conversion of phytosterols to C-17-hydroxylated steroids like boldenone by using engineered Mycobacterium neoaurum. nih.gov

Table 3: Relevant Microbial Transformations for Steroid Synthesis

| Microorganism/Enzyme | Transformation Type | Substrate Example | Product Example |

|---|---|---|---|

| Aspergillus brasiliensis | 17-Ketone Reduction | Androsta-1,4-diene-3,17-dione (ADD) | 17β-Hydroxyandrost-1,4-dien-3-one (Boldenone) nih.gov |

| Arthrobacter globiformis | Δ¹-Dehydrogenation | Androst-4-ene-3,17-dione (AD) | Androsta-1,4-diene-3,17-dione (ADD) researchfloor.org |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | 17-Ketone Reduction | Estrone | Estradiol researchfloor.org |

The identification of metabolites of similar compounds, such as the epimerization of metandienone to 17α-hydroxy-17β-methyl-androsta-1,4-dien-3-one in humans, also provides insight into potential biological transformations. nih.gov

Molecular Mechanisms of Action of 17 Hydroxy 7 Methylandrosta 1,4 Dien 3 One

Ligand-Receptor Binding Dynamics and Selectivity Profiles

The physiological and pharmacological actions of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one are primarily initiated by its binding to specific intracellular receptors. The nature and specificity of this binding dictate the subsequent cellular responses.

Androgen Receptor (AR) Interaction and Activation

17-Hydroxy-7-methylandrosta-1,4-dien-3-one is an agonist of the androgen receptor (AR), the primary biological target of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). researchgate.net Its binding to the AR initiates a cascade of events leading to its characteristic strong anabolic and moderate androgenic effects. researchgate.net Upon binding, the receptor undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes, resulting in increased protein synthesis, glycogenolysis, and muscle strength. researchgate.net

Despite being a potent activator of the AR in cell-based transactivation assays, studies have shown that 17-Hydroxy-7-methylandrosta-1,4-dien-3-one possesses a comparatively low binding affinity for the rat recombinant AR in vitro when compared to the natural androgen testosterone. nih.gov One study reported a weak relative binding affinity (RBA) of less than 0.05 for methanedienone compared to the high-affinity synthetic androgen methyltrienolone (B1676529) (MT). nih.govhoustonmethodist.org This suggests that while the affinity may be lower, the subsequent activation of the receptor is highly efficient. nih.gov In vivo studies have demonstrated that a single injection of methanedienone can lead to a rapid depletion of cytosolic AR in rat skeletal muscle, indicating a significant interaction with the receptor in a physiological context. nih.gov Molecular docking studies have suggested that the binding affinity of methandienone to the human AR ligand-binding domain (hARLBD) is the highest among several tested oral anabolic steroids, with its molecular properties being the most similar to testosterone. nipne.ro

Table 1: Reported Androgen Receptor Binding Affinity for 17-Hydroxy-7-methylandrosta-1,4-dien-3-one

| Compound | Receptor | Binding Affinity Metric | Value | Source |

| 17-Hydroxy-7-methylandrosta-1,4-dien-3-one (Methanedienone) | Rat Androgen Receptor | Relative Binding Affinity (RBA) | < 0.05 (compared to Methyltrienolone) | nih.govhoustonmethodist.org |

Binding Kinetics and Thermodynamics via Biophysical Techniques

A thorough understanding of the interaction between a ligand and its receptor requires an analysis of the binding kinetics (the rates of association and dissociation) and the thermodynamic parameters that drive the binding event. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed for this purpose. However, detailed studies reporting the kinetic constants (k_on, k_off) and thermodynamic data (ΔG, ΔH, ΔS) for the binding of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one to the androgen receptor or other nuclear receptors are not readily found in the published scientific literature.

Enzymatic Modulation by 17-Hydroxy-7-methylandrosta-1,4-dien-3-one

In addition to direct receptor binding, 17-Hydroxy-7-methylandrosta-1,4-dien-3-one can influence steroidogenic pathways through the modulation of key enzymes.

Inhibition or Activation of Steroidogenic Enzymes (e.g., CYP P450s, 5α-reductase, aromatase)

17-Hydroxy-7-methylandrosta-1,4-dien-3-one is known to be a substrate for several cytochrome P450 (CYP) enzymes. In vitro studies using human recombinant enzymes have shown that it is metabolized by CYP3A4 to produce 6β-hydroxyl metabolites. nih.govexcli.de Further investigations have revealed the involvement of other CYP enzymes, including CYP21 and CYP11B2, in its metabolism. houstonmethodist.orgnih.gov Specifically, CYP21 and CYP3A4 are implicated in the hydroxylation of its Wagner-Meerwein rearrangement product, while CYP21, CYP3A4, and CYP11B2 are involved in the generation of a long-term metabolite. houstonmethodist.orgnih.gov

The compound exhibits a very low affinity for the 5α-reductase enzyme. researchgate.net This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). nih.govnih.govhres.cahres.ca The low affinity for 5α-reductase means that only trace amounts of the more potent 17α-methyl-δ1-DHT are produced. researchgate.net

17-Hydroxy-7-methylandrosta-1,4-dien-3-one is also a substrate for aromatase, the enzyme that converts androgens to estrogens. researchgate.net This results in the formation of the estrogenic metabolite methylestradiol (B1213742) (17α-methylestradiol), which contributes to the compound's moderate estrogenic activity. researchgate.net While it is known to be aromatized, specific quantitative data on its potential to inhibit or activate aromatase activity (such as IC50 or Ki values) are not consistently reported in the literature.

Table 2: Summary of Enzymatic Interactions of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one

| Enzyme | Interaction Type | Observed Effect | Source |

| CYP3A4 | Metabolism | Formation of 6β-hydroxyl metabolites | nih.govexcli.de |

| CYP21 | Metabolism | Involved in the hydroxylation of a rearrangement product and a long-term metabolite | houstonmethodist.orgnih.gov |

| CYP11B2 | Metabolism | Involved in the generation of a long-term metabolite | houstonmethodist.orgnih.gov |

| 5α-reductase | Binding | Extremely low affinity | researchgate.net |

| Aromatase | Substrate | Metabolized to the estrogenic compound methylestradiol | researchgate.net |

Characterization of Enzyme-Inhibitor Complexes

The detailed structural elucidation of an enzyme-inhibitor complex provides invaluable insights into the mechanism of inhibition. While the crystal structure of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one in its solvent-free form has been determined, there is a lack of publicly available data on the crystal structure of this compound in complex with any of its target enzymes, such as aromatase or cytochrome P450 isoforms. psu.edu Such structural information would be instrumental in understanding the precise molecular interactions that govern its modulatory effects on these enzymes.

Downstream Signaling Pathway Modulation by 17-Hydroxy-7-methylandrosta-1,4-dien-3-one

The interaction of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one with the androgen receptor triggers a cascade of downstream signaling events that ultimately alter cellular function. These modulatory effects are primarily centered on the regulation of gene expression, perturbations in protein signaling cascades, and potentially, epigenetic modifications.

While comprehensive transcriptomic analyses specifically for 17-Hydroxy-7-methylandrosta-1,4-dien-3-one are not widely available in public research, studies on anabolic-androgenic steroids provide a framework for understanding its influence on gene expression. The primary target of Metandienone's action is skeletal muscle, where it promotes protein synthesis and hypertrophy. wku.edu This is achieved through the AR-mediated regulation of a host of genes.

A systematic review of the effects of various AAS on skeletal muscle has identified several key genes that are commonly upregulated. wku.eduresearchgate.net These include genes crucial for myogenesis and muscle growth. Furthermore, research has shown that Metandienone can modulate the expression of genes involved in the myostatin signaling pathway, a key negative regulator of muscle mass. nih.gov

Table 1: Genes Potentially Regulated by 17-Hydroxy-7-methylandrosta-1,4-dien-3-one in Skeletal Muscle

| Gene | Function | Likely Effect of Metandienone |

|---|---|---|

| IGF-1 (Insulin-like Growth Factor 1) | Promotes muscle cell proliferation and differentiation. | Upregulation wku.eduresearchgate.net |

| MyoD (Myogenic Differentiation 1) | A key transcription factor in muscle cell differentiation. | Upregulation wku.eduresearchgate.net |

| MYOG (Myogenin) | A transcription factor that induces myoblast fusion into myotubes. | Upregulation wku.eduresearchgate.net |

| MSTN (Myostatin) | A negative regulator of muscle growth. | Downregulation nih.govnih.gov |

| Smad7 | An inhibitory Smad protein that blocks myostatin signaling. | Upregulation nih.govnih.gov |

This table is based on general findings for anabolic-androgenic steroids and specific studies on Metandienone's effect on the myostatin pathway. The precise transcriptomic profile of Metandienone may vary.

The binding of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one to the androgen receptor can influence various signaling cascades, although specific proteomic and phosphoproteomic data for this compound are limited. The androgen receptor itself is subject to phosphorylation, which can modulate its activity and interaction with other proteins. wikipedia.org

One of the most well-documented signaling pathways affected by Metandienone is the myostatin pathway. Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, signals through cell surface receptors to activate Smad transcription factors, which in turn inhibit muscle growth. nih.gov Studies in animal models have shown that Metandienone treatment, particularly in combination with training, can alter the expression of key proteins in this pathway. nih.gov For instance, Metandienone has been observed to affect the levels of myostatin itself and its inhibitor, follistatin. nih.govnih.gov

Furthermore, androgens are known to interact with other signaling pathways crucial for muscle growth, such as the insulin-like growth factor 1 (IGF-1) pathway. The AR can upregulate the expression of the IGF-1 receptor, potentially sensitizing the cell to the anabolic effects of IGF-1. wikipedia.org This cross-talk between androgen and IGF-1 signaling is a critical aspect of muscle hypertrophy.

Table 2: Key Proteins in Signaling Cascades Potentially Modulated by 17-Hydroxy-7-methylandrosta-1,4-dien-3-one

| Protein | Signaling Pathway | Role | Potential Modulation by Metandienone |

|---|---|---|---|

| Androgen Receptor (AR) | Androgen Signaling | Ligand-activated transcription factor | Activation and potential phosphorylation changes wikipedia.org |

| Myostatin (MSTN) | Myostatin Signaling | Negative regulator of muscle mass | Decreased expression/activity nih.govnih.gov |

| Smad2/3 | Myostatin Signaling | Downstream transcription factors that inhibit myogenesis | Reduced activation due to lower myostatin signaling nih.govyoutube.com |

| Follistatin (FST) | Myostatin Signaling | Inhibitor of myostatin | Increased expression nih.govnih.gov |

| IGF-1 Receptor (IGF-1R) | IGF-1 Signaling | Receptor for the anabolic hormone IGF-1 | Increased expression wikipedia.org |

This table outlines the likely effects based on the known mechanisms of androgens and specific studies on Metandienone. Detailed phosphoproteomic studies are needed for confirmation.

The direct impact of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one on epigenetic modifications such as DNA methylation and histone modifications is an area that requires more specific research. However, the general mechanisms by which steroid hormones and the androgen receptor can influence the epigenome provide a basis for potential actions.

Epigenetic regulation is a key layer of gene expression control. nih.gov The expression of the androgen receptor itself can be regulated by epigenetic mechanisms, such as DNA methylation of its promoter region. nih.gov While this is a mechanism of regulating cellular sensitivity to androgens, it is also plausible that androgens, through the AR, can recruit epigenetic modifying enzymes to target gene promoters.

The AR interacts with a variety of co-activator and co-repressor proteins, some of which possess enzymatic activity that modifies histones. wikipedia.org These include histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.govnih.gov HATs add acetyl groups to histone tails, generally leading to a more open chromatin structure and increased gene transcription, while HDACs remove these marks, leading to chromatin compaction and transcriptional repression. nih.gov By recruiting these enzymes to specific gene loci, the Metandienone-AR complex could directly alter the histone code and thereby modulate gene expression.

There is currently a lack of direct evidence from transcriptomic or proteomic studies to definitively detail the full spectrum of epigenetic changes induced by 17-Hydroxy-7-methylandrosta-1,4-dien-3-one. Future research employing techniques such as ChIP-sequencing for histone modifications and bisulfite sequencing for DNA methylation in response to Metandienone treatment would be necessary to elucidate these specific mechanisms.

Table 3: Potential Epigenetic Mechanisms Modulated by 17-Hydroxy-7-methylandrosta-1,4-dien-3-one

| Epigenetic Mechanism | Description | Potential Effect of Metandienone |

|---|---|---|

| Histone Acetylation | Addition of acetyl groups to histone tails, often associated with active transcription. | The AR can recruit histone acetyltransferases (HATs) to target genes, potentially increasing acetylation and gene expression. wikipedia.orgnih.gov |

| Histone Deacetylation | Removal of acetyl groups from histone tails, often associated with repressed transcription. | The AR can also interact with histone deacetylases (HDACs), potentially leading to decreased acetylation and repression of certain genes. nih.govembopress.org |

This table presents hypothetical mechanisms based on the known functions of the androgen receptor and its co-regulators. Specific studies on Metandienone are required for validation.

Cellular and in Vitro Biological Activity of 17 Hydroxy 7 Methylandrosta 1,4 Dien 3 One

Cell Line Models for Mechanistic Elucidation of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one Effects

The initial step in characterizing the in vitro effects of a novel androgen often involves the use of specific cell line models. These models are crucial for dissecting the molecular pathways affected by the compound. For androgens, cell lines that endogenously express the androgen receptor (AR) or are engineered to express it are of primary importance. nih.gov Commonly used cell lines in androgen research include prostate cancer cells (LNCaP, VCaP), kidney cells (HEK293), and Chinese Hamster Ovary (CHO) cells, which can be transfected with the human AR to create a controlled system for studying receptor-mediated effects. nih.govthermofisher.com

A fundamental aspect of in vitro characterization is the assessment of dose-dependent cellular responses. These assays determine how varying concentrations of a compound affect cell behavior, specifically proliferation, differentiation, and apoptosis (programmed cell death).

Proliferation Assays: The effect of a compound on cell growth is a key parameter. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are colorimetric methods used to quantify viable cells. atcc.orgnih.gov An increase in signal relative to a control would suggest a proliferative effect, while a decrease would indicate cytotoxicity or cytostatic activity.

Differentiation Assays: In relevant cell models, such as myoblasts or osteoblasts, the influence of the androgen on cellular differentiation would be examined. For instance, in myoblasts, one might assess the formation of myotubes and the expression of muscle-specific proteins.

Apoptosis Assays: To determine if the compound induces programmed cell death, assays that measure markers of apoptosis are employed. These can include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or assays that measure the activity of caspases, the key enzymes in the apoptotic cascade. nih.gov

Despite the availability of these standard assays, specific studies detailing the dose-dependent effects of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one on cell proliferation, differentiation, or apoptosis are not present in the accessible scientific literature.

Illustrative Data Table: Hypothetical Dose-Dependent Effects on LNCaP Cell Proliferation This table is for illustrative purposes only and does not represent actual experimental data.

| Concentration of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one (nM) | Cell Proliferation (% of Control) |

|---|---|

| 0.1 | 105 ± 4.2 |

| 1 | 120 ± 5.1 |

| 10 | 145 ± 6.3 |

| 100 | 152 ± 5.8 |

Phenotypic screening involves testing a compound across a variety of cell types to observe a range of cellular changes without a preconceived hypothesis about the target. This approach can uncover novel activities of a compound. For an androgen, this might involve screening against panels of cancer cell lines, primary cells from different tissues (e.g., muscle, bone, fat), or stem cells to identify tissue-specific effects. researchgate.net For example, an androgen might promote myogenesis in muscle precursor cells while inhibiting adipogenesis in pre-adipocytes.

Currently, there is no published data from phenotypic screening of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one in diverse cell types.

Biochemical Assays for Elucidating Cellular Target Engagement

To confirm that a compound interacts directly with its intended target, biochemical assays are essential. For an androgen, the primary target is the androgen receptor (AR).

Receptor Binding Assays: These assays quantify the affinity of the compound for the AR. nih.gov A common method involves a competitive binding assay where the test compound competes with a radiolabeled androgen (like R1881) for binding to the AR. The relative binding affinity (RBA) is then calculated. nih.gov

Reporter Gene Assays: These are cell-based assays that measure the functional consequence of AR binding. nih.gov Cells are engineered with a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. Activation of the AR by a ligand leads to the expression of the reporter gene, which can be easily quantified. thermofisher.com

Specific data on the AR binding affinity or the results from reporter gene assays for 17-Hydroxy-7-methylandrosta-1,4-dien-3-one are not available in the scientific literature.

Illustrative Data Table: Hypothetical Androgen Receptor Binding Affinity This table is for illustrative purposes only and does not represent actual experimental data.

| Compound | Relative Binding Affinity (RBA) % (DHT = 100%) |

|---|---|

| Dihydrotestosterone (B1667394) (DHT) | 100 |

| Testosterone (B1683101) | 50 |

High-Throughput Screening for Novel Biological Interactions

High-throughput screening (HTS) allows for the rapid testing of a compound against thousands of potential biological targets. This can help to identify off-target effects or novel mechanisms of action. HTS can be performed using large panels of cell lines, enzymatic assays, or receptor binding assays. While HTS is a powerful tool in drug discovery, there are no published HTS data for 17-Hydroxy-7-methylandrosta-1,4-dien-3-one.

Influence of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one on Cellular Homeostasis and Metabolism

Beyond direct effects on proliferation and survival, androgens can significantly impact cellular homeostasis and metabolism.

Metabolic Assays: The influence of the compound on cellular metabolism can be assessed by measuring parameters like oxygen consumption rate (a measure of mitochondrial respiration) and extracellular acidification rate (a measure of glycolysis). Instruments like the Seahorse XF Analyzer are commonly used for these studies.

Gene and Protein Expression Analysis: To understand the broader impact on cellular homeostasis, techniques like quantitative PCR (qPCR) and Western blotting can be used to measure changes in the expression of genes and proteins involved in key cellular processes, such as stress responses, protein synthesis, and metabolic pathways. For instance, androgens are known to influence the expression of genes involved in lipid and glucose metabolism.

Detailed studies on how 17-Hydroxy-7-methylandrosta-1,4-dien-3-one influences cellular homeostasis and metabolism have not been published.

Preclinical in Vivo Mechanistic Investigations of 17 Hydroxy 7 Methylandrosta 1,4 Dien 3 One Non Human Models

Selection and Characterization of Animal Models for Mechanistic Studies

Rodent Models for Androgenic and Anabolic Activity Investigations

There are no publicly available research findings detailing the use of specific rodent models, such as rats or mice, for the investigation of the androgenic and anabolic activities of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one. Standardized assays, including the Hershberger assay in castrated male rats which is commonly used to assess the ratio of anabolic to androgenic activity of a given compound, have not been reported for this specific substance.

Other Non-Human Mammalian Models for Comparative Research

No studies were found that utilized other non-human mammalian models, such as primates or canines, for comparative research into the mechanistic properties of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one.

Pharmacodynamic Biomarker Identification in In Vivo Research Models

There is no available information on the identification of specific pharmacodynamic biomarkers in any in vivo research models to characterize the biological effects of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one. Research on biomarkers, which could include changes in gene expression, protein levels in various tissues, or circulating hormone levels, has not been published for this compound.

Tissue Distribution and Bioavailability in Animal Models for Research Purposes

Data regarding the tissue distribution, pharmacokinetics, and bioavailability of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one in any animal model is not present in the available scientific literature. Consequently, no data tables on these parameters can be generated.

Long-Term Mechanistic Biological Effects in Non-Human Study Designs

No long-term studies in non-human models have been published that investigate the mechanistic biological effects of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one. Therefore, information on the chronic impact of this compound on various organ systems and its underlying mechanisms of action is not available.

Metabolic Fate and Biotransformation Pathways of 17 Hydroxy 7 Methylandrosta 1,4 Dien 3 One

In Vitro Metabolism Studies (e.g., liver microsomes, hepatocytes)

In vitro models are fundamental tools for elucidating the metabolic pathways of xenobiotics, including anabolic androgenic steroids. Human liver microsomes are a primary system used for these investigations as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Studies utilizing human liver microsomes have been instrumental in identifying the initial steps of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one metabolism.

Research has demonstrated that human liver microsomes catalyze the conversion of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one into its 6β-hydroxy derivative. pharmacompass.com This reaction is a key step in the Phase I metabolism of the compound. The use of heterologous systems expressing human cytochrome P450IIIA4 has further confirmed the role of this specific enzyme in the 6β-hydroxylation of methandrostenolone, simulating the initial phase of its biotransformation in liver cells. pharmacompass.com Hepatocytes, which provide a more complete representation of liver metabolism by containing both Phase I and Phase II enzymes, are also employed to study the full metabolic profile of such compounds. psu.edu

Identification and Structural Elucidation of Metabolites of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one

The metabolism of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one gives rise to a variety of metabolites through several key biotransformation pathways.

Hydroxylation is a major Phase I metabolic reaction for 17-Hydroxy-7-methylandrosta-1,4-dien-3-one. The primary hydroxylation product identified is 6β-hydroxymetandienone. dshs-koeln.de This metabolite has been consistently observed in metabolism studies and is considered a main excreted metabolite. dshs-koeln.descispace.com The enzyme responsible for this specific hydroxylation has been identified as cytochrome P450 3A4 (CYP3A4). researchgate.net In addition to monohydroxylated metabolites, dihydroxylated metabolites such as 6β,16α-dihydroxymetandienone have also been reported. dshs-koeln.de

Table 1: Key Hydroxylation Metabolites

| Metabolite Name | Position of Hydroxylation |

|---|---|

| 6β-Hydroxymetandienone | C6β |

Following the initial metabolic steps, the A-ring of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one and its metabolites can undergo reduction. This is a common metabolic pathway for steroids characterized by a 3-keto-4-ene structure. scispace.com The reduction of the C-4,5 double bond is a rate-limiting step and can result in two stereoisomers: 5α and 5β. scispace.com For metandienone, the generation of 5α-reduced metabolites is very limited. researchgate.net The subsequent reduction of the 3-keto group leads to the formation of hydroxylated metabolites.

A significant metabolic pathway for 17-Hydroxy-7-methylandrosta-1,4-dien-3-one is the epimerization at the C17 position. This process results in the formation of 17-epimetandienone (17α-hydroxy-17β-methyl-androsta-1,4-dien-3-one). The identification of this metabolite dates back to 1971. dshs-koeln.denih.gov The mechanism of 17-epimerization for 17α-methyl steroids involves the sulfonation of the tertiary 17β-hydroxy group, followed by the spontaneous hydrolysis of the resulting 17β-sulfate in water. nih.govnih.gov This hydrolysis leads to the formation of the 17α-hydroxy-17β-methyl epimer. nih.gov The extent of epimerization can vary depending on the structure of the A-ring. nih.gov

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. uomus.edu.iq For steroids, the primary conjugation reactions are glucuronidation and sulfation. nih.govnih.gov Hydroxylated metabolites of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one, such as those with a 3α-hydroxy structure, are conjugated with glucuronic acid before being excreted in the urine. scispace.com Sulfation at the 17β-hydroxy group is a critical step that precedes the epimerization and rearrangement pathways. dshs-koeln.denih.gov

In addition to hydroxylation, reduction, and epimerization, 17-Hydroxy-7-methylandrosta-1,4-dien-3-one undergoes rearrangement to form unique metabolites. A notable rearrangement product is 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one. dshs-koeln.de The formation of this metabolite is proposed to occur from the 17β-sulfate intermediate, which can undergo an elimination of sulfuric acid and a concurrent Wagner-Meerwein rearrangement. nih.gov This rearranged product and its subsequent metabolites are often referred to as "nightwatch" metabolites and can be important for long-term detection.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 17-Hydroxy-7-methylandrosta-1,4-dien-3-one |

| 6β-hydroxymetandienone |

| 17-epimetandienone |

| 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one |

| 6β,16α-dihydroxymetandienone |

Enzyme Systems Responsible for Biotransformation (e.g., Cytochrome P450 isoforms, UGTs)

The biotransformation of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes for phase I oxidative reactions and by UDP-glucuronosyltransferases (UGTs) for phase II conjugation reactions.

Cytochrome P450 Isoforms: Research has identified several CYP isoforms responsible for the hydroxylation and other oxidative modifications of this steroid.

CYP3A4: This is a major enzyme involved in steroid metabolism. Studies using human liver microsomes and recombinant yeast systems have shown that CYP3A4 catalyzes the 6β-hydroxylation of metandienone. pharmacompass.com It is also involved, to a lesser extent, in the hydroxylation of a rearranged metabolite known as 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one (NorMD), leading to the formation of a long-term metabolite. nih.govresearchgate.net

CYP21A2 (Steroid 21-hydroxylase): This enzyme plays a significant role in the formation of long-term metabolites. nih.gov Both CYP21 and CYP3A4 are capable of catalyzing the hydroxylation of the NorMD rearrangement product to form 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one. nih.govresearchgate.net

CYP11B1 and CYP11B2: These mitochondrial steroid hydroxylating enzymes, typically involved in endogenous steroid synthesis, also contribute to metandienone metabolism. nih.govresearchgate.net They are capable of metabolizing the parent compound to form 11β-hydroxymetandienone and 18-hydroxymetandienone. nih.govresearchgate.net

The major metabolic pathway for metandienone in humans is 6β-hydroxylation. nih.gov Other phase I reactions include 17-epimerization, A-ring reduction, and hydroxylation at various other positions. wikipedia.orgnih.gov

UDP-glucuronosyltransferases (UGTs): Following phase I oxidation, the resulting metabolites, as well as the parent compound, can undergo phase II conjugation reactions to increase their water solubility for excretion. Glucuronidation, catalyzed by UGTs, is a significant pathway. nih.gov The resulting glucuronide conjugates are then primarily eliminated in the urine. wikipedia.org In vitro studies using human liver microsomes have been employed to investigate these glucuronidation reactions. nih.gov

| Enzyme Family | Specific Isoform | Metabolic Reaction | Resulting Metabolite(s) |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4 | 6β-hydroxylation; Hydroxylation of NorMD | 6β-hydroxymetandienone; 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one |

| CYP21A2 | Hydroxylation of NorMD | 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one | |

| CYP11B1 / CYP11B2 | 11β- and 18-hydroxylation | 11β-hydroxymetandienone; 18-hydroxymetandienone | |

| UDP-glucuronosyl-transferases (UGT) | Not specified | Glucuronidation of parent compound and metabolites | Glucuronide conjugates |

Comparative Metabolism Across Different Biological Systems (e.g., species, in vitro vs. in vivo)

The metabolism of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one exhibits variations when compared across different biological models, including between species and between laboratory (in vitro) and whole-organism (in vivo) settings.

In Vitro vs. In Vivo Studies: In vitro systems are essential tools for elucidating metabolic pathways and identifying the enzymes involved. Human liver microsomes are frequently used to study phase I and phase II reactions, successfully demonstrating the formation of hydroxylated metabolites and their subsequent glucuronidation. nih.gov Monolayer cultures of hepatocytes have also been employed. For instance, studies with bovine hepatocytes showed that after 24 hours of incubation, 83% of the parent compound was converted to metabolites, with 6β-hydroxymetandienone being the major product. nih.govresearchgate.net

These in vitro findings often correlate well with in vivo results. The metabolites identified in microsomal studies are typically also found in urine samples from human excretion studies. nih.govnih.gov An in vivo study involving oral administration to a human volunteer confirmed the presence of metabolites formed by CYP11B1 and CYP11B2, which were initially identified through in vitro experiments with the recombinant enzymes. nih.govresearchgate.net This demonstrates the predictive value of in vitro models for understanding human metabolism.

Cross-Species Comparison: The metabolic profile of metandienone can differ between species.

Human: As detailed, human metabolism involves extensive hydroxylation (notably at the 6β position), A-ring reduction, 17-epimerization, and conjugation. nih.gov

Bovine: In vitro studies using bovine hepatocytes also identified 6β-hydroxymetandienone as the primary metabolite, suggesting a similar primary metabolic pathway to humans. nih.govresearchgate.net

Equine: In horses, metabolic processes include A-ring reduction and hydroxylation at the C6 and C16 positions. nih.gov The C17-epimer is also identified. researchgate.net

Rat: Following oral administration to rats, only small amounts are excreted in the urine. Larger quantities are found in feces, with identified metabolites including 17α-methyl-5β-androstane-3α,17β-diol and 17α-methyl-5α-androstane-3β,17β-diol. pharmacompass.com

Yeast (Saccharomyces cerevisiae): Recombinant yeast cells expressing human CYP3A4 have been used as an in vitro model. These systems were shown to produce 6β-hydroxy metandienone, demonstrating that the yeast can effectively simulate a specific human metabolic reaction. pharmacompass.com Another study used fission yeast (Schizosaccharomyces pombe) expressing human CYP21 and CYP3A4 to produce a long-term metabolite. researchgate.net

The choice of biological system is therefore critical for studying the specific biotransformation pathways of this compound.

Drug-Drug Interactions Influencing Metabolic Pathways of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one in Research Models

The metabolism of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one, being heavily reliant on CYP enzymes, is susceptible to drug-drug interactions. Co-administration with substances that inhibit or induce these enzymes can significantly alter its metabolic profile. This has been investigated in research models to understand the potential for altered detection in doping control. nih.govsemanticscholar.org

A key study investigated the in vitro effects of several commonly used antifungal and antidepressant drugs on the metabolism of metandienone using human liver microsomes and specific recombinant CYP and UGT enzymes. nih.gov The study then validated these findings with an in vivo human excretion study using ketoconazole (B1673606), a potent CYP3A4 inhibitor. nih.govsemanticscholar.org

Inhibitory Effects of Co-administered Drugs: The in vitro experiments demonstrated that several drugs significantly inhibited the formation of key metabolites:

Itraconazole, Ketoconazole, Miconazole (Antifungals), and Nefazodone (Antidepressant): These substances significantly reduced the formation of hydroxylated and dehydrogenated metabolites. nih.gov

Ketoconazole and Miconazole: These two agents also significantly reduced the production of 18-nor-hydroxylated metabolites and inhibited glucuronidation reactions. nih.gov

The in vivo administration of a single dose of ketoconazole alongside metandienone confirmed the in vitro observations. The urinary levels and excretion kinetics of the parent compound and most of its metabolites were extensively altered. semanticscholar.org This confirms that potent CYP inhibitors can significantly change the metabolic profile of metandienone, which could impact the windows of detection for its metabolites. nih.govsemanticscholar.org

| Interacting Drug | Drug Class | Effect on Metandienone Metabolism (In Vitro) | Metabolic Pathway Affected |

|---|---|---|---|

| Ketoconazole | Antifungal | Significant reduction in metabolite formation | Hydroxylation, dehydrogenation, 18-nor-hydroxylation, glucuronidation |

| Miconazole | Antifungal | Significant reduction in metabolite formation | Hydroxylation, dehydrogenation, 18-nor-hydroxylation, glucuronidation |

| Itraconazole | Antifungal | Significant reduction in metabolite formation | Hydroxylation, dehydrogenation |

| Nefazodone | Antidepressant | Significant reduction in metabolite formation | Hydroxylation, dehydrogenation |

| Fluconazole | Antifungal | Not specified as significant in the study | N/A |

| Fluoxetine | Antidepressant | Not specified as significant in the study | N/A |

| Paroxetine | Antidepressant | Not specified as significant in the study | N/A |

Advanced Analytical Methodologies for Research and Detection of 17 Hydroxy 7 Methylandrosta 1,4 Dien 3 One

Chromatographic Techniques for Separation and Quantification

Chromatography, coupled with mass spectrometry, forms the cornerstone of modern analytical strategies for 17-Hydroxy-7-methylandrosta-1,4-dien-3-one. These methods provide the necessary selectivity and sensitivity to separate the target analyte from endogenous compounds and other related substances.

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful tool for the analysis of volatile and thermally stable compounds. For steroids like 17-Hydroxy-7-methylandrosta-1,4-dien-3-one, GC-MS analysis, especially when coupled with tandem mass spectrometry (GC-MS/MS), provides exceptional sensitivity and specificity for identifying both the parent compound and its metabolites. nih.gov

Early research using computer-aided capillary GC-MS successfully identified several metabolites in human urine following administration of the compound. nih.gov These studies revealed that the drug itself is often not detectable, but its metabolic byproducts are. Identified metabolites include 17-epidianabol, various isomers of 6-hydroxydianabol, and other altered structures. nih.gov

A significant breakthrough in research was the identification of long-term metabolites, which can be detected in urine for an extended period. One such crucial metabolite is 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one. dshs-koeln.deresearchgate.net The detection of these long-term markers has greatly increased the window for monitoring in research applications. dshs-koeln.de Analysis by GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode allows for the highly selective detection of characteristic ion transitions, enhancing the confidence in metabolite identification. dshs-koeln.de

| Metabolite Name | Significance | Reference |

|---|---|---|

| 17-epidianabol (17α-hydroxy-17β-methyl-androsta-1,4-dien-3-one) | Epimer of the parent compound. | nih.govnih.gov |

| 6-hydroxydianabol (isomers) | Products of Phase I hydroxylation. | nih.gov |

| 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one | A key long-term metabolite used for extended detection. | dshs-koeln.deresearchgate.net |

| 18-nor-17,17-dimethyl-1,4,13(14)-androstatrien-3-one | Metabolite formed through rearrangement. | nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable technique for steroid analysis in complex biological matrices like serum and urine. lcms.cznih.gov A primary advantage of LC-MS/MS is that it can often analyze steroids directly without the need for chemical derivatization, which is typically required for GC-MS. waters.com This simplifies sample preparation and reduces the potential for analytical errors. waters.com

The methodology provides three levels of selectivity: sample preparation, chromatographic separation, and mass spectrometric detection. lcms.cz In a typical workflow, the analyte is first extracted from the matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). lcms.cznih.gov Chromatographic separation is then achieved, often using a reversed-phase column (such as an HSS T3 column), which can resolve the target compound from isobaric interferences—structurally similar steroids that have the same mass. nih.govwaters.com Detection by a tandem mass spectrometer operating in MRM mode ensures that only specific precursor-to-product ion transitions are monitored, providing excellent sensitivity and specificity. lcms.czresearchgate.net This high degree of selectivity makes LC-MS/MS particularly suitable for quantifying low physiological concentrations of steroids in samples of limited volume. lcms.cz

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | lcms.cznih.gov |

| Chromatography | Ultra-High Performance Liquid Chromatography (UPLC) with a reversed-phase column (e.g., HSS T3). | waters.com |

| Ionization | Electrospray Ionization (ESI), typically in positive mode. | researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. | lcms.czresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage for the definitive identification of compounds by providing a highly accurate mass measurement of an ion. This precision allows for the determination of the elemental composition (the exact number of atoms of each element) of the parent compound and its metabolites. This capability is critical for distinguishing between molecules that may have the same nominal mass but different chemical formulas, thereby greatly increasing the confidence in structural elucidation.

Spectroscopic Characterization (e.g., NMR, IR, X-ray Crystallography) for Structural Confirmation

While mass spectrometry is excellent for detection and quantification, other spectroscopic techniques are essential for the unambiguous confirmation of a molecule's three-dimensional structure.

X-ray Crystallography : This technique provides the most definitive proof of a molecule's structure in the solid state. A study on the solvent-free form of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one, grown from sublimation, determined its crystal structure. The compound crystallizes in a monoclinic system with two molecules in the asymmetric unit. nih.govresearchgate.net The analysis revealed the precise bond lengths, angles, and the arrangement of molecules, which are linked by O—H⋯O hydrogen bonds to form chains. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful method for determining molecular structure in solution. Complete assignments of both ¹H and ¹³C NMR spectra are crucial for structural confirmation. researchgate.net Techniques such as 2D-NMR (e.g., COSY, NOESY) are used to make unambiguous assignments of all proton and carbon signals. researchgate.net Studies on closely related androgens, like 17α-methyltestosterone, provide a framework for interpreting the spectra of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one, showing how specific chemical shifts are influenced by the steroid's core structure and substituents. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one would show characteristic absorption bands corresponding to the hydroxyl (–OH) group and the α,β-unsaturated ketone (C=O) functional groups, confirming their presence in the molecular structure. nih.govnist.gov

| Technique | Finding | Reference |

|---|---|---|

| X-ray Crystallography | Crystal System: Monoclinic; Space Group: C2; Confirms solid-state structure and hydrogen bonding. | nih.govresearchgate.net |

| NMR Spectroscopy | Used for complete structural assignment of ¹H and ¹³C nuclei in solution. | nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Confirms presence of key functional groups such as -OH (hydroxyl) and C=O (carbonyl). | nih.gov |

Sample Preparation and Derivatization Strategies for Research Applications

Effective sample preparation is a critical step to isolate the target analyte from interfering substances in a biological matrix and to prepare it for instrumental analysis. nih.gov For steroid analysis in urine, a common first step is enzymatic hydrolysis using β-glucuronidase to cleave conjugated metabolites, making them amenable to extraction. dshs-koeln.de

Following hydrolysis, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed to clean up the sample and concentrate the analytes. nih.gov For GC-MS analysis, a crucial subsequent step is derivatization. researchgate.net Steroids contain polar functional groups (hydroxyl and ketone) that make them non-volatile. Derivatization, most commonly silylation to form trimethylsilyl (B98337) (TMS) ethers/enols, replaces the active protons on these groups. dshs-koeln.deresearchgate.net This process increases the thermal stability and volatility of the analytes, which improves their chromatographic behavior (e.g., better peak shape and less tailing) and can lead to more characteristic mass spectral fragmentation patterns. researchgate.net

Development of Reference Materials and Standards for Academic Research

The availability of high-purity, certified reference materials is a prerequisite for any quantitative analytical research. sigmaaldrich.comsigmaaldrich.com These standards are essential for method validation, instrument calibration, and ensuring the accuracy and comparability of results between different laboratories. labcorp.com Analytical standards of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one are commercially available, often with a purity of ≥97.0% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com Researchers use these standards to prepare calibration curves for quantifying the concentration of the analyte in unknown samples and to prepare quality control (QC) samples to monitor the performance and precision of the analytical method over time. lcms.czlabcorp.com The World Anti-Doping Agency (WADA) also lists the compound, underscoring the importance of verified standards for regulatory and research purposes. wada-ama.org

Computational and Theoretical Studies of 17 Hydroxy 7 Methylandrosta 1,4 Dien 3 One

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating how a ligand like 17-Hydroxy-7-methylandrosta-1,4-dien-3-one interacts with its primary biological target, the Androgen Receptor (AR). These simulations model the physical interactions at an atomic level, predicting the binding orientation, affinity, and stability of the ligand-receptor complex.

Ligand-Binding Domain of the Androgen Receptor The Androgen Receptor is a ligand-activated transcription factor. Its activity is initiated by the binding of an androgen to a specialized pocket known as the Ligand-Binding Domain (LBD). The AR LBD is a predominantly hydrophobic pocket, but it contains specific polar amino acid residues that form crucial hydrogen bonds with the ligand, anchoring it in a precise orientation.

Simulated Interactions Docking studies on the AR LBD with various steroidal ligands have identified several key amino acid residues that are critical for binding and activation. frontiersin.org The interaction of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one with the AR LBD would be governed by a combination of hydrophobic interactions and specific hydrogen bonds.

Hydrogen Bonding: The C3-keto and the C17β-hydroxyl groups are the primary sites for hydrogen bonding. The C17β-OH group typically acts as a hydrogen bond donor to residues like Threonine 877 (T877) and as a hydrogen bond acceptor from Arginine 752 (R752). The C3-keto group acts as a hydrogen bond acceptor, often interacting with Glutamine 711 (Q711) and Arginine 752 (R752). endocrine-abstracts.org

Hydrophobic Interactions: The rigid, polycyclic steroid core fits snugly within the hydrophobic cavity of the LBD, stabilized by van der Waals forces with numerous nonpolar residues.

Influence of the 7-Methyl Group: The addition of a methyl group at the C7 position introduces a new variable. Its impact on binding affinity and receptor activation is highly dependent on its stereochemistry (α or β). Studies on related compounds show that a 7α-methyl group can significantly enhance androgenic potency, suggesting it forms favorable hydrophobic contacts within a specific sub-pocket of the LBD. nih.gov Conversely, a 7β-methyl group has been shown to decrease activity in some steroid series, possibly due to unfavorable steric clashes with the receptor surface. nih.gov MD simulations would be required to predict the precise orientation of the 7-methyl group of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one and determine whether its interactions are productive or disruptive.

MD simulations further refine the static picture from docking by modeling the dynamic behavior of the complex over time. nih.govacs.org These simulations can reveal how the binding of the ligand stabilizes the active conformation of the receptor, particularly the positioning of Helix 12, which is essential for the recruitment of coactivators and subsequent gene transcription. acs.org

| Residue | Location | Interaction Type | Interacting Ligand Group |

|---|---|---|---|

| Gln711 | Helix 3 | Hydrogen Bond | C3-keto |

| Arg752 | Helix 5 | Hydrogen Bond / van der Waals | C3-keto, C17-hydroxyl |

| Asn705 | Helix 3 | Hydrogen Bond | C17-hydroxyl |

| Thr877 | Helix 12 | Hydrogen Bond | C17-hydroxyl |

| Leu704, Met745, Trp741 | Hydrophobic Pocket | van der Waals / Hydrophobic | Steroid A/B/C/D-rings |

| (Variable) | Near C7 | van der Waals / Hydrophobic | C7-methyl |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For anabolic-androgenic steroids, QSAR models are developed to predict anabolic and androgenic potency based on a set of calculated molecular descriptors. endocrine-abstracts.orgacs.org

Developing a QSAR Model To predict the biological effects of 17-Hydroxy-7-methylandrosta-1,4-dien-3-one, a QSAR model would be built using a training set of structurally diverse steroids with known AR binding affinities or functional activities. nih.govnih.gov The process involves calculating a wide range of descriptors for each molecule, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. These describe the electronic nature of the molecule and its ability to engage in electrostatic or orbital interactions.

Steric Descriptors: Molecular volume, surface area, molar refractivity, or specific parameters describing the size and shape of substituents.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which quantifies the molecule's lipophilicity.

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.

A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to generate a mathematical equation linking the most relevant descriptors to the biological activity. semanticscholar.org

Predicting the Effect of the 7-Methyl Group Within a QSAR model, the 7-methyl group would primarily influence steric and hydrophobic parameters. Its contribution could be captured by a descriptor like the Taft steric parameter (Es) or simply an indicator variable that equals 1 if the group is present. QSAR studies on other steroids have shown that methylation at different positions has varied effects, and the models can capture these nuances. frontiersin.org For instance, a study on 7α-substituted dihydrotestosterone (B1667394) derivatives used QSAR to screen for potent AR antagonists, indicating the importance of this position. semanticscholar.org A robust 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be particularly useful as it considers the three-dimensional shape of the molecule, providing a more accurate prediction of how the 7-methyl group's specific spatial location impacts receptor binding.

| Descriptor Class | Example Descriptor | General Influence on Androgenic Activity |

|---|---|---|

| Electronic | Charge on C3-Oxygen | More negative charge can enhance H-bonding, potentially increasing activity. |

| Electronic | HOMO-LUMO Gap | A smaller gap can indicate higher reactivity, which may correlate with binding. endocrine-abstracts.org |

| Steric | Molar Volume | Activity often shows an optimal volume; groups that are too large or too small can decrease affinity. frontiersin.org |

| Steric | Indicator (e.g., I_7-Me) | A variable representing the presence/absence of the 7-methyl group; its coefficient in the model would quantify its average contribution. |

| Hydrophobic | LogP | Higher lipophilicity generally aids in crossing cell membranes but must be balanced for receptor fit. |

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govnih.gov For a steroid like 17-Hydroxy-7-methylandrosta-1,4-dien-3-one, DFT calculations can provide deep insights into its intrinsic properties that govern its interaction with the AR.

Key Electronic Properties from DFT

Molecular Geometry: DFT can optimize the three-dimensional structure of the molecule to find its most stable conformation. This optimized geometry is the foundation for all other computational studies, including docking and MD simulations.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. For 17-Hydroxy-7-methylandrosta-1,4-dien-3-one, the MEP would show negative potential (red/yellow) around the C3-keto and C17-hydroxyl oxygen atoms, identifying them as sites for electrophilic attack or hydrogen bond acceptance. The hydrocarbon skeleton would show positive or neutral potential (blue/green), indicating its nonpolar nature.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. The conjugated 1,4-diene-3-one system in the A-ring significantly influences these orbitals, creating a delocalized π-system.

| Property | Value for Androsta-1,4-dien-3-one (Hypothetical) | Predicted Change with 7-Methyl Group |

|---|---|---|

| HOMO Energy | -6.5 eV | Slightly increases (becomes less negative) |

| LUMO Energy | -1.2 eV | Minimal change |

| HOMO-LUMO Gap | 5.3 eV | Slightly decreases |

| Dipole Moment | ~4.0 D | Slightly increases due to inductive effect |

| Charge on C7 | Slightly positive | Becomes less positive or slightly negative |

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) required for a molecule to exert a specific biological effect. This model can then be used as a 3D query to search large chemical databases for new, structurally diverse compounds with the potential for similar activity—a process known as virtual screening.

Building a Pharmacophore for AR Agonists A pharmacophore model for an AR agonist, based on the structures of potent androgens like dihydrotestosterone (DHT) and other synthetic steroids, would typically include the following features:

Two Hydrophobic Features (HY): Representing the rigid, nonpolar steroid core. These define the shape and volume required to fit into the LBD.

One Hydrogen Bond Acceptor (HBA): Corresponding to the C3-keto group.

One Hydrogen Bond Donor (HBD): Corresponding to the C17β-hydroxyl group.

Exclusion Volumes: Spheres that define regions of space where substituents would cause a steric clash with the receptor, preventing binding.

Incorporating the 7-Methyl Group For 17-Hydroxy-7-methylandrosta-1,4-dien-3-one, the 7-methyl group would be defined as an additional hydrophobic feature (HY). The pharmacophore model could be refined to specifically seek out compounds that possess a hydrophobic group in this particular region of space, allowing for the targeted discovery of other 7-substituted analogs.

Virtual Screening for Analog Discovery Once a validated pharmacophore model is established, it can be used to screen millions of compounds in databases like ZINC or PubChem. The screening software identifies molecules that can adopt a low-energy conformation that spatially matches the pharmacophore features. Hits from this virtual screen would be a diverse set of molecules, not limited to a steroidal scaffold, that are predicted to bind to the AR. These candidates can then be prioritized for molecular docking studies and, eventually, chemical synthesis and biological testing, accelerating the discovery of novel AR modulators.

| Feature Type | Corresponding Chemical Group | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | C3-ketone | Anchoring to polar residues (e.g., Q711, R752) |

| Hydrogen Bond Donor (HBD) | C17β-hydroxyl | Anchoring to polar residues (e.g., T877, N705) |

| Hydrophobic Feature 1 (HY1) | Steroid A/B ring region | Occupying the hydrophobic pocket |

| Hydrophobic Feature 2 (HY2) | Steroid C/D ring region | Occupying the hydrophobic pocket |

| Hydrophobic Feature 3 (HY3) | C7-methyl group | Making specific hydrophobic contacts; enhances selectivity/potency |

Structure Activity Relationship Sar and Structural Optimization of 17 Hydroxy 7 Methylandrosta 1,4 Dien 3 One

Identification of Key Pharmacophoric Elements for Biological Activity